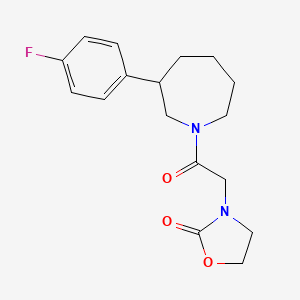

3-(2-(3-(4-Fluorophenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

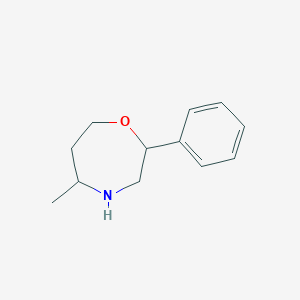

3-(2-(3-(4-Fluorophenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one is a useful research compound. Its molecular formula is C17H21FN2O3 and its molecular weight is 320.364. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antibacterial Properties

Oxazolidinones, such as the one , have garnered attention for their unique mechanism in inhibiting bacterial protein synthesis. These compounds have shown significant in vitro antibacterial activities against a range of human pathogens, including both Gram-positive and Gram-negative bacteria. Notably, oxazolidinone analogs have demonstrated effectiveness against methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis and faecium, Streptococcus pyogenes and pneumoniae, and even Mycobacterium tuberculosis. Importantly, these compounds retain their antibacterial activities in the presence of human serum, suggesting potential efficacy in human therapeutic contexts without significant cross-resistance with other common antitubercular agents (Zurenko et al., 1996).

Chemical Synthesis and Modifications

Research into oxazolidinone derivatives has led to the development of novel compounds with expanded activity against fastidious Gram-negative organisms, such as Haemophilus influenzae and Moraxella catarrhalis. Substituents like pyrrole, pyrazole, imidazole, triazole, and tetrazole have been explored to replace the morpholine ring of linezolid, leading to compounds with significant antibacterial activity. These modifications have been crucial in studying the effects of electronic changes within the azole systems on antibacterial efficacy, demonstrating the compound's versatility and potential as a scaffold for further drug development (Genin et al., 2000).

Applications in Neurokinin-1 Receptor Antagonism

Oxazolidinone derivatives have also found application beyond their antibacterial properties, such as in the development of neurokinin-1 (NK-1) receptor antagonists. These compounds are investigated for their potential in treating conditions related to emesis and depression, highlighting the chemical class's versatility in addressing a broad range of therapeutic targets (Harrison et al., 2001).

Structural and Polymorphic Studies

Further investigations into oxazolidinones have involved detailed structural analyses, including studies of polymorphism and solid-state characteristics. These studies are crucial for understanding the material properties that could affect the drug's formulation, stability, and bioavailability. For example, linezolid, a widely used oxazolidinone antibiotic, has been characterized in different polymorphic forms, providing insights into its physical and chemical stability (Maccaroni et al., 2008).

Propriétés

IUPAC Name |

3-[2-[3-(4-fluorophenyl)azepan-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O3/c18-15-6-4-13(5-7-15)14-3-1-2-8-19(11-14)16(21)12-20-9-10-23-17(20)22/h4-7,14H,1-3,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNZPWHTRXRNQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CN3CCOC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide](/img/structure/B2613724.png)

![(2S)-2-[(4-acetylphenyl)sulfonylamino]propanoic acid](/img/structure/B2613733.png)

![1-(2,6-Difluorophenyl)-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea](/img/structure/B2613735.png)

![4-Chloro-2-(tetrahydro-2H-pyran-4-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B2613739.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2613745.png)